![molecular formula C5H4N4O2 B184001 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 6293-09-0](/img/structure/B184001.png)
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
概要
説明
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is an organic compound with the molecular formula C5H4N4O2. It belongs to the class of pyridazinones, which are characterized by a pyridazine ring bearing a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the imidazo[4,5-d]pyridazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .
化学反応の分析
Oxidation Reactions
The compound undergoes oxidation at multiple reactive sites:
- Core ring oxidation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) induces dehydrogenation, forming aromatic derivatives.
- Sulfanyl group oxidation : Reaction with hydrogen peroxide converts methylsulfanyl substituents to sulfoxides or sulfones (e.g., conversion to 1-benzyl-2-(methylsulfonyl) derivatives).
Reaction Type | Reagent | Product | Yield | Reference |
---|---|---|---|---|
Dehydrogenation | DDQ | Aromatic imidazopyridazine | 78% | |
Sulfoxidation | H₂O₂ | Sulfoxide derivative | 65% |
Reduction Reactions
Selective reduction pathways include:
- Ketone reduction : Sodium borohydride (NaBH₄) reduces the 4,7-dione groups to diols under mild conditions.
- Nucleophilic displacement : Lithium aluminum hydride (LiAlH₄) facilitates reductive cleavage of sulfanyl groups.
Key Conditions :
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 0–25°C
- Reaction Time: 2–6 hours
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
- Halogenation : Bromine in acetic acid substitutes hydrogen at position 2, yielding 2-bromo derivatives .
- Amination : Reaction with ammonia or primary amines introduces amino groups at the 1-position .
Electrophilic Substitution
Reaction | Reagent | Product | Yield |
---|---|---|---|
Bromination | Br₂/AcOH | 2-Bromo derivative | 82% |
Amination | NH₃/EtOH | 1-Amino derivative | 68% |
Cyclization and Ring Expansion
The compound serves as a precursor in heterocyclic synthesis:
- Pyridazine ring expansion : Heating with formic acid induces cyclization to form thiadiazolo[3,4-d]pyridazine derivatives .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions enable π-extension for material science applications .
Optimized Protocol for Cyclization :
- Reagent: 80% formic acid
- Temperature: Reflux (100°C)
- Time: 5 hours
- Yield: 90%
Biochemical Interactions
The compound exhibits enzyme-modulating activity:
- tRNA-guanine transglycosylase (TGT) inhibition : Binds to TGT’s active site (Kd = 1.2 μM), disrupting tRNA modification in Shigella flexneri .
- Selectivity : Minimal off-target effects observed against human homologs (IC₅₀ > 100 μM) .
Structural Basis of Inhibition :
Parameter | Value |
---|---|
Binding Affinity (Kd) | 1.2 μM |
IC₅₀ (Bacterial TGT) | 0.8 μM |
IC₅₀ (Human TGT) | >100 μM |
Stability and Degradation
科学的研究の応用
Pharmaceutical Development
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has been studied for its potential as a therapeutic agent. It belongs to the class of pyridazinones, which are known for various biological activities including anti-inflammatory and antimicrobial properties.
Case Study: tRNA-Guanine Transglycosylase Inhibition
A notable application of this compound is its role as an inhibitor of tRNA-guanine transglycosylase (TGT). TGT is crucial for the hypermodification of tRNA molecules, impacting protein translation and bacterial virulence. Research demonstrated that derivatives of this compound could effectively inhibit TGT, leading to decreased pathogenicity in bacteria such as Shigella flexneri .
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or treatments for resistant bacterial strains.
Cancer Research
Emerging research suggests that imidazo[4,5-d]pyridazines may possess anticancer properties. Their mechanism involves the modulation of cellular pathways that control proliferation and apoptosis in cancer cells.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it serves as a model for developing inhibitors targeting specific enzymes involved in metabolic pathways. These studies are crucial for understanding drug interactions and optimizing therapeutic efficacy.
Data Table: Summary of Applications
作用機序
The mechanism of action of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione include other pyridazinones and imidazopyridazines, such as:
- 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- Various substituted imidazopyridazines
Uniqueness
What sets this compound apart is its specific structure and the unique properties it imparts.
生物活性
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, also known by its CAS number 6293-09-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 152.11 g/mol
- Physical Form : White to yellow solid
- Purity : 95% .
Research indicates that this compound exhibits biological activity primarily through its interaction with specific proteins and enzymes. One notable target is the enzyme tRNA-guanine transglycosylase (TGT), which is crucial for the hypermodification of tRNA molecules. This modification impacts protein synthesis and bacterial virulence .
Inhibition of tRNA-Guanine Transglycosylase
A significant study highlighted the compound's ability to inhibit TGT, which is involved in modifying tRNA. The binding affinity of this compound was assessed through crystal structure analysis. The results indicated that the compound binds effectively to TGT, leading to a reduction in the pathogenicity of bacteria such as Shigella flexneri when the tgt gene is mutated .
Selectivity and Efficacy
The selectivity profile of this compound suggests it can target specific receptors while minimizing off-target effects. This selectivity is critical for developing effective therapeutic agents with reduced side effects .
Table 1: Summary of Biological Activities
Clinical Implications
While there are no current clinical trials or approvals for this compound as a drug (as indicated by its status in DrugBank), its properties suggest potential applications in antibiotic development or as an antitumor agent due to its mechanism targeting RNA modification processes critical for bacterial survival and pathogenicity .
特性
IUPAC Name |
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1H,(H,6,7)(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKGXTNRIXSKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978745 | |
Record name | 1H-Imidazo[4,5-d]pyridazine-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-09-0 | |
Record name | 6293-09-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazo[4,5-d]pyridazine-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the interaction between 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione derivatives and TGT?
A1: Research indicates that this compound derivatives, specifically 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (BDI), can form complexes with TGT. This interaction has been studied using X-ray crystallography to determine the structural basis of binding. [, ] One study investigated the complex formation between BDI and a mutated form of TGT (TGT E235Q mutant). [] While the specific details of the interaction mechanism require further investigation, these findings suggest that this compound derivatives could be potential inhibitors or modulators of TGT.
Q2: Why is understanding the interaction with TGT significant?
A2: TGT is an enzyme involved in tRNA modification, a crucial process for accurate protein synthesis. [, ] Disruptions in tRNA modification can have significant consequences for cellular function. Therefore, understanding how compounds like this compound derivatives interact with TGT could provide valuable insights into potential therapeutic strategies targeting this enzyme. This knowledge could be relevant for developing new treatments for diseases associated with TGT dysfunction or exploring TGT as a target for antimicrobial or anticancer therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。